Cocarboxylasetetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

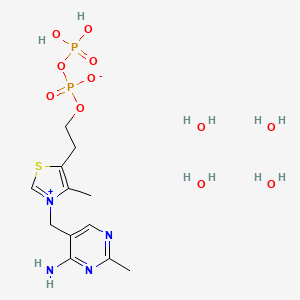

It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylasetetrahydrate involves the reaction of pyrophosphoric acid and a dehydrating agent with vitamin B1 under heating conditions . This method improves product yield, reduces production costs, and enhances product quality while minimizing environmental pollution .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves concentrating the water solution containing cocarboxylase, followed by crystallization to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Cocarboxylasetetrahydrate undergoes several biochemical reactions as a coenzyme. These include:

Oxidation-Reduction Reactions: It acts as a cofactor in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex, facilitating the oxidative decarboxylation of pyruvate and alpha-ketoglutarate.

Substitution Reactions: The thiazole ring in this compound can participate in nucleophilic substitution reactions due to the presence of nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include pyrophosphoric acid, dehydrating agents, and various enzymes such as transketolase and pyruvate dehydrogenase .

Major Products Formed

The major products formed from reactions involving this compound are acetyl-CoA and succinyl-CoA, which are essential intermediates in the citric acid cycle .

Scientific Research Applications

Cocarboxylasetetrahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.

Medicine: It is used in the treatment of conditions related to thiamine deficiency, such as beriberi and Wernicke’s encephalopathy.

Industry: This compound is used in the production of pharmaceuticals and nutritional supplements.

Mechanism of Action

Cocarboxylasetetrahydrate exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate catabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA and the decarboxylation of alpha-ketoglutarate to succinyl-CoA . The thiazole ring in this compound plays a crucial role in stabilizing carbanion intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

Thiamine Monophosphate: Another derivative of thiamine, but with only one phosphate group.

Thiamine Triphosphate: Contains three phosphate groups and has different biochemical roles compared to cocarboxylasetetrahydrate.

Uniqueness

This compound is unique due to its role as a coenzyme in critical metabolic pathways such as the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . Its ability to stabilize carbanion intermediates makes it essential for efficient energy production in cells .

Properties

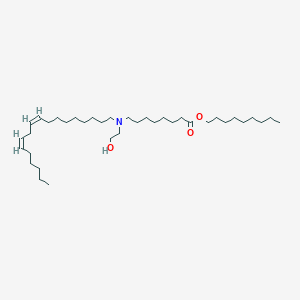

Molecular Formula |

C12H26N4O11P2S |

|---|---|

Molecular Weight |

496.37 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;tetrahydrate |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O.O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)

![2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone](/img/structure/B13357669.png)

![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)

![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)

![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)

![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)

![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)

![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)